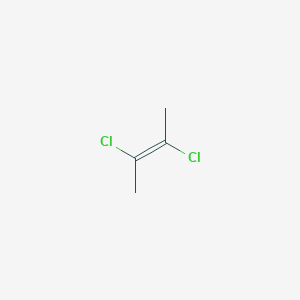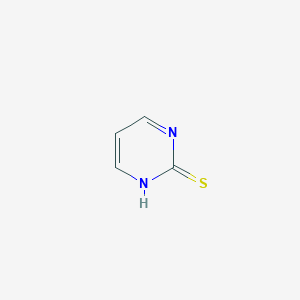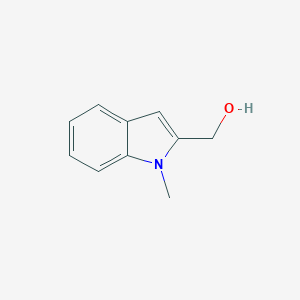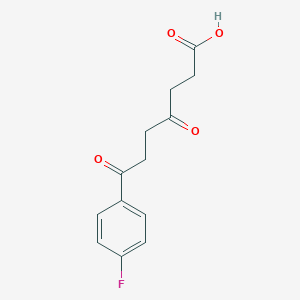
2,3-Dichloro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-2-butene is a colorless liquid that is commonly used in scientific research applications. This chemical compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2-butene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the accumulation of toxic metabolites, which can cause cell death.
Biochemical and Physiological Effects:
2,3-Dichloro-2-butene has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells, particularly cancer cells. It has also been shown to cause DNA damage and to induce apoptosis, or programmed cell death. Additionally, 2,3-Dichloro-2-butene has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2,3-Dichloro-2-butene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also highly reactive, which makes it useful in a variety of reactions. However, it is also highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Future Directions
There are several future directions for the study of 2,3-Dichloro-2-butene. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its effects on cells and tissues.
Conclusion:
2,3-Dichloro-2-butene is a chemical compound that is commonly used in scientific research applications. It is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to learn about this compound, it has already shown great potential in a variety of areas of research.
Synthesis Methods
2,3-Dichloro-2-butene is synthesized through a process called chlorination. This process involves the reaction of 2-butene with chlorine gas. The reaction takes place at high temperatures and is catalyzed by ultraviolet light. The resulting product is 2,3-Dichloro-2-butene.
Scientific Research Applications
2,3-Dichloro-2-butene is commonly used in scientific research applications. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds. Additionally, 2,3-Dichloro-2-butene has been studied for its potential use in cancer treatment.
properties
CAS RN |
1587-29-7 |
|---|---|
Product Name |
2,3-Dichloro-2-butene |
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
(E)-2,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI Key |
YRCBNVMRRBIDNF-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C(/C)\Cl)/Cl |
SMILES |
CC(=C(C)Cl)Cl |
Canonical SMILES |
CC(=C(C)Cl)Cl |
Other CAS RN |
1587-29-7 4279-21-4 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)


![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)